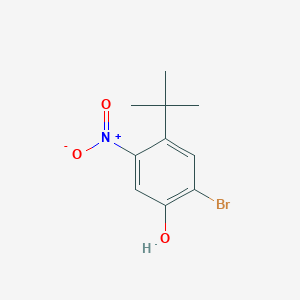

2-Bromo-4-tert-butyl-5-nitro-phenol

Cat. No. B3093551

M. Wt: 274.11 g/mol

InChI Key: XRWRQOLFLQDWOZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08765957B2

Procedure details

(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate (72.9 g, 219.5 mmol) was charged to a reactor and DCM (291.6 mL) was added. The yellow reaction solution was cooled using an ice bath. Sodium methoxide (67.04 g, 69.11 mL of 5.4 M, 373.2 mmol) was added portion-wise at 2.2-6.9° C. After complete addition, the reaction was slowly warmed to ambient temperature. When complete, the reaction was cooled to 0° C. and quenched with 1M HCl (373.2 mL, 373.2 mmol). The biphasic mixture was stirred for 20 min and transferred to a seperatory funnel. The organic layer was separated and washed with water (300 mL) followed by brine (300 ml). The organic layer was concentrated and the crude product dried under high vacuum. The product was further purified using Supercritical Fluid Chromatography (SFC) separation on a Berger MultiGram III (Mettler Toledo AutoChem, Newark Del.). The method conditions were 20% methanol at 250 mL/min on a PPU column (30*150) from Princeton Chromatography, 100 bar, 35 C, 220 nm. An injection of 3.5 mL of a 55-70 mg/mL solution was injected. The data was collected using SFC ProNTo software. The purified product received from SFC purification was a methanol solvate. To remove the methanol, an azeotropic distillation was performed. The dark yellow solid, 2-bromo, 4-tertbuyl, 5-nitro phenol methanol solvate, (111.3 g, 59.9 mmol) was charged to a 1 L round bottom flask, followed by heptane (500 mL). The slurry is heated to 64° C. to obtain a clear solution. The solvent was distilled under reduced pressure (649 mbar) for 30 minutes and then stripped to dryness. This procedure was repeated three times until no MeOH was detected by 1H-NMR. The product was dried under high vacuum for 16 hours to give the product as a dark yellow semi solid. 1H-NMR (400 MHZ, DMSO-d6) δ 11.2 (bs, OH), 7.69 (s, 1H); 7.03 (s, 1H); 1.30 (s, 9H)

Name

(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate

Quantity

72.9 g

Type

reactant

Reaction Step One

Name

Sodium methoxide

Quantity

69.11 mL

Type

reactant

Reaction Step Two

Name

5-nitro phenol methanol

Quantity

111.3 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

C(=O)([O-])OC[C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])=[CH:6][C:5]=1[Br:17].C[O-].[Na+].Cl.CO.[N+](C1C=CC=C(O)C=1)([O-])=[O:27]>CCCCCCC.C(Cl)Cl>[Br:17][C:5]1[CH:6]=[C:7]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=1[OH:27] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

(2-Bromo-4-tert-butyl-5-nitro-phenyl)methyl carbonate

|

|

Quantity

|

72.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)Br)([O-])=O

|

Step Two

|

Name

|

Sodium methoxide

|

|

Quantity

|

69.11 mL

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

373.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

5-nitro phenol methanol

|

|

Quantity

|

111.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CO.[N+](=O)([O-])C=1C=CC=C(C1)O

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Six

|

Name

|

|

|

Quantity

|

291.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The biphasic mixture was stirred for 20 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The yellow reaction solution was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

When complete, the reaction was cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a seperatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (300 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the crude product dried under high vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was further purified

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Supercritical Fluid Chromatography (SFC) separation on a Berger MultiGram III (Mettler Toledo AutoChem, Newark Del.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The data was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The purified product received from SFC purification

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove the methanol

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

an azeotropic distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry is heated to 64° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a clear solution

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent was distilled under reduced pressure (649 mbar) for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was dried under high vacuum for 16 hours

|

|

Duration

|

16 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the product as a dark yellow semi solid

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC1=C(C=C(C(=C1)C(C)(C)C)[N+](=O)[O-])O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |